
7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features both isoquinoline and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxyphenethylamine with ethyl formate to form N-(3,4-dimethoxyphenethyl)formamide. This intermediate is then reacted with phthaloyl chloride to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like alkyl halides and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and quinoline derivatives, which can be further utilized in medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They are particularly of interest in the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-dimethoxy-3,4-dihydroisoquinoline
- 3,4-dihydroquinolin-2(1H)-one
- Tetrahydroisoquinoline derivatives
Uniqueness
What sets 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one apart is its dual isoquinoline and quinoline structure, which provides a unique scaffold for the development of novel therapeutic agents. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C22H24N2O5 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
7-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H24N2O5/c1-27-19-9-15-7-8-24(12-16(15)10-20(19)28-2)22(26)13-29-17-5-3-14-4-6-21(25)23-18(14)11-17/h3,5,9-11H,4,6-8,12-13H2,1-2H3,(H,23,25) |
Clave InChI |
DJXNNQRUJUNRDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC4=C(CCC(=O)N4)C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide](/img/structure/B11008879.png)
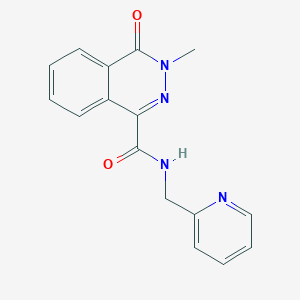
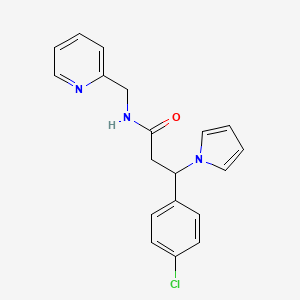
![5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11008901.png)
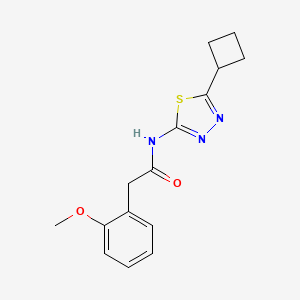
![N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11008906.png)
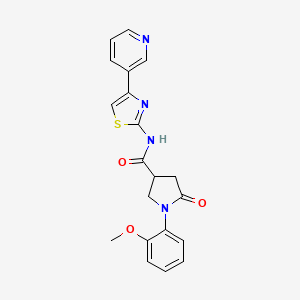
![5-oxo-N-(pyridin-3-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11008914.png)
![1-(4-fluorophenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008922.png)
![Methyl 5-(2-chlorophenyl)-2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11008925.png)
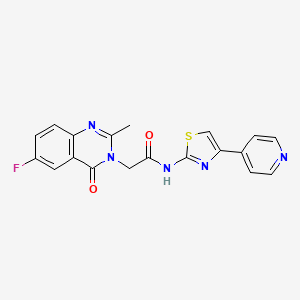
![(2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11008940.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B11008943.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]hexanamide](/img/structure/B11008950.png)
